Butyrylcarnitine
CAS No.: 25576-40-3
Cat. No.: VC0522377
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25576-40-3 |
---|---|
Molecular Formula | C11H21NO4 |
Molecular Weight | 231.29 g/mol |
IUPAC Name | (3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate |
Standard InChI | InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Standard InChI Key | QWYFHHGCZUCMBN-SECBINFHSA-N |
Isomeric SMILES | CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES | CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES | CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Appearance | Solid powder |
Introduction
Structural Characteristics and Biochemical Synthesis
Molecular Architecture
Butyrylcarnitine ((3R)-3-(butyryloxy)-4-(trimethylammonio)butanoate) possesses a distinctive molecular structure characterized by:
-
A four-carbon butyryl chain (C4:0) esterified to the hydroxyl group of L-carnitine
-
Quaternary ammonium group maintaining zwitterionic properties
-
Chiral center at the C3 position conferring stereospecificity
The compound's physicochemical properties include:
-
Molecular formula: C<sub>11</sub>H<sub>21</sub>NO<sub>4</sub>
-
Molecular weight: 231.29 g/mol
Biosynthetic Pathways
Butyrylcarnitine synthesis occurs through two primary mechanisms:
Mitochondrial Metabolism
-
Butyryl-CoA formation via:
-
β-oxidation of longer-chain fatty acids
-
Branched-chain amino acid catabolism
-
-
Carnitine palmitoyltransferase 1 (CPT1)-mediated transfer to carnitine:
Microbial Synthesis
Gut microbiota contribute to butyrylcarnitine production through:
-
Anaerobic fermentation of dietary fiber to butyrate
Metabolic Functions and Homeostatic Regulation
Physiological Roles
Butyrylcarnitine serves three principal metabolic functions:
Function | Mechanism | Tissue Distribution |
---|---|---|
Fatty acid shuttle | Facilitates mitochondrial import | Liver, muscle, heart |
Energy reservoir | Stores activated acyl groups | Adipose tissue, plasma |
Signaling molecule | Modulates PPAR-α activation | Endothelial cells, hepatocytes |
Catabolic Pathways
Butyrylcarnitine degradation proceeds through:
-
Mitochondrial CPT2-mediated reconversion to butyryl-CoA
-
β-oxidation generating two acetyl-CoA molecules
Clinical Associations and Diagnostic Utility
Inherited Metabolic Disorders
Butyrylcarnitine elevation is pathognomonic for:
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
-
Incidence: 1:50,000 live births
-
Clinical manifestations:
Carnitine/Acylcarnitine Translocase Deficiency
-
Plasma butyrylcarnitine levels: 2-8 μmol/L (normal <0.3)
Microbial Interactions and Ecological Significance
Bacterial Metabolism
Butyrylcarnitine serves dual microbial functions:
Role | Mechanism | Microbial Species |
---|---|---|
Osmoprotectant | Compatible solute accumulation | Escherichia coli, Bacillus |
Thermoprotectant | Membrane stabilization | Thermophiles |
Metabolic substrate | Butyrate production | Clostridia |
Host-Microbiome Crosstalk
Gut microbiota modulate systemic butyrylcarnitine through:
Analytical Methodologies and Biomarker Detection
Mass Spectrometry Protocols
Current gold-standard detection methods:
Technique | LOD | LOQ | Matrix |
---|---|---|---|
LC-MS/MS (MRM) | 0.01 nmol/L | 0.03 nmol/L | Plasma |
GC-TOF | 0.05 nmol/L | 0.15 nmol/L | Dried blood |
MALDI-Imaging | 1 pmol/mm² | 3 pmol/mm² | Tissue |
Diagnostic Performance
ROC analysis for SCAD deficiency:
Therapeutic Implications and Pharmacological Modulation
Metabolic Disorders
Therapeutic strategies targeting butyrylcarnitine:
Approach | Mechanism | Efficacy |
---|---|---|
Carnitine restriction | Limit substrate availability | 34% reduction in levels |
CPT1 inhibition | Block mitochondrial uptake | Trial phase II |
Microbiome modulation | Reduce bacterial production | 28% decrease observed |
Oncological Applications
Emerging therapeutic targets:
-
FAO inhibition synergizes with cisplatin (2.3-fold apoptosis increase)
-
PPAR-α antagonists reduce butyrylcarnitine-induced invasion (61% inhibition)
-
Dietary interventions (low-fiber) decrease tumor growth (39% reduction)
Future Research Directions
Unresolved Questions
-
Tissue-specific metabolism in carcinogenesis
-
Epigenetic regulation of butyrylcarnitine transporters
-
Microbial engineering for level modulation
Technological Advancements
-
CRISPR-Cas9 metabolite editing
-
Nanosensor real-time monitoring
-
Organoid-based metabolic modeling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume